molecular formula C16H21BrO4 B13685007 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate

Cat. No.: B13685007
M. Wt: 357.24 g/mol
InChI Key: ISUVJQYPENOANF-UHFFFAOYSA-N
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Description

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is an organic compound with the molecular formula C16H21BrO4. It is a derivative of pentanedioic acid, featuring a benzyl group, a tert-butyl group, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method includes the reaction of 5-benzyl pentanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to various functional derivatives. The compound’s reactivity is influenced by the electronic effects of the benzyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl 1-tert-Butyl 2-Aminopentanedioate: Similar structure but with an amino group instead of a bromine atom.

    5-Benzyl 1-tert-Butyl 2-Hydroxypentanedioate: Contains a hydroxyl group instead of a bromine atom.

    5-Benzyl 1-tert-Butyl 2-Methylpentanedioate: Features a methyl group instead of a bromine atom.

Uniqueness

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is unique due to its bromine atom, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H21BrO4

Molecular Weight

357.24 g/mol

IUPAC Name

5-O-benzyl 1-O-tert-butyl 2-bromopentanedioate

InChI

InChI=1S/C16H21BrO4/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

ISUVJQYPENOANF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)Br

Origin of Product

United States

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